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For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG4-(CH2)3-acid is a heterobifunctional polyethylene glycol (PEG) linker that is

extensively utilized in bioconjugation, drug delivery, and nanotechnology. This molecule

features a methoxy-terminated tetra-ethylene glycol chain that imparts hydrophilicity and a

terminal carboxylic acid group.[1][2][3][4] The carboxylic acid moiety can be readily activated to

form a stable amide bond with primary amine groups present on biomolecules such as

proteins, peptides, and antibodies, or on the surface of nanoparticles and other materials.

The PEG component of the linker enhances the solubility and stability of the conjugated

molecule, reduces immunogenicity, and can prolong its circulation half-life in vivo.[5] The

defined length of the PEG4 chain allows for precise control over the spacing between the

conjugated entities. These application notes provide an overview of the key applications of m-
PEG4-(CH2)3-acid, detailed experimental protocols, and expected quantitative outcomes.

Key Applications
The versatility of m-PEG4-(CH2)3-acid makes it a valuable tool in a variety of research and

development areas:

Bioconjugation (PEGylation): The most common application is the covalent attachment

(PEGylation) of the linker to proteins, peptides, and other biologics. This modification can
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improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

The hydrophilic PEG chain increases the hydrodynamic radius of the protein, which can

reduce renal clearance and protect it from proteolytic degradation.[6]

Drug Delivery: m-PEG4-(CH2)3-acid can be used to link therapeutic agents to targeting

ligands or to incorporate them into larger drug delivery systems like nanoparticles and

liposomes. This can enhance drug solubility, stability, and facilitate targeted delivery to

specific cells or tissues.

Nanoparticle Functionalization: The linker is widely used to modify the surface of

nanoparticles (e.g., gold nanoparticles, quantum dots, polymeric nanoparticles). PEGylation

of nanoparticles reduces non-specific protein adsorption (fouling), prevents aggregation, and

improves their colloidal stability in biological media.[7] This "stealth" property helps to prolong

their circulation time and enhances their potential for in vivo imaging and therapeutic

applications.

Surface Modification: The carboxylic acid group can be used to immobilize the PEG linker

onto amine-functionalized surfaces, such as microarrays, biosensors, and medical implants.

This creates a hydrophilic and biocompatible coating that minimizes non-specific binding and

improves the performance of the device.

Data Presentation
The following tables summarize representative quantitative data for bioconjugation and

nanoparticle functionalization using short-chain PEG linkers. The exact values for m-PEG4-
(CH2)3-acid may vary depending on the specific molecule or nanoparticle and the reaction

conditions.

Table 1: Representative EDC/NHS Coupling Reaction Parameters
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Parameter Recommended Range Notes

Molar Ratio (PEG-

acid:EDC:NHS)
1 : (1.5 - 5) : (1.5 - 5)

A molar excess of EDC and

NHS is used to ensure efficient

activation of the carboxylic

acid.

Activation pH 4.5 - 6.0

The activation of the carboxylic

acid by EDC is most efficient in

a slightly acidic environment.

Coupling pH 7.2 - 8.0

The reaction of the NHS-

activated PEG with primary

amines is most efficient at

neutral to slightly basic pH.

Reaction Time (Activation) 15 - 60 minutes
The activation step is typically

rapid.

Reaction Time (Coupling) 2 - 12 hours

The coupling reaction time can

be optimized for the specific

biomolecule.

Typical Conjugation Efficiency 50 - 90%

Efficiency depends on the

accessibility of amine groups

on the target molecule and

reaction optimization.

Table 2: Illustrative Biophysical Changes Upon Protein PEGylation with Short-Chain PEGs
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Property
Unmodified Protein
(Example: HSA)

PEGylated Protein
(Example: HSA
with 5 kDa PEG)

Change

Molecular Weight ~66.5 kDa ~71.5 kDa Increase

Hydrodynamic Radius

(Rh)
~3.5 nm ~5.0 nm Increase[8]

In Vivo Half-life Variable Generally Increased Increase

Immunogenicity Variable Generally Decreased Decrease

Note: The data in this table are illustrative and based on studies with similar short-chain PEGs.

The actual change will depend on the specific protein and the degree of PEGylation.

Table 3: Example of Nanoparticle Functionalization with Carboxylated PEGs

Nanoparticle Type
Initial
Hydrodynamic
Diameter

Hydrodynamic
Diameter after
PEGylation

Change in Zeta
Potential

Gold Nanoparticles

(30 nm)
~32 nm ~40 nm

From -30 mV to -10

mV

Polymeric

Nanoparticles
~150 nm ~165 nm

From +25 mV to +5

mV

Note: The change in hydrodynamic diameter and zeta potential are indicative of successful

surface functionalization with the PEG linker.

Experimental Protocols
Protocol 1: General Two-Step Aqueous EDC/NHS
Coupling to an Amine-Containing Molecule
This protocol describes the covalent conjugation of m-PEG4-(CH2)3-acid to a protein or other

amine-containing biomolecule in an aqueous environment.
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Materials:

m-PEG4-(CH2)3-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Amine-containing molecule (e.g., protein, peptide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

Preparation of Reagents:

Dissolve the amine-containing molecule in the Coupling Buffer to the desired

concentration.

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the

Activation Buffer.

Activation of m-PEG4-(CH2)3-acid:

Dissolve m-PEG4-(CH2)3-acid in the Activation Buffer.

Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the m-PEG4-(CH2)3-
acid solution.

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the

NHS-ester intermediate.

Conjugation to the Amine-Containing Molecule:
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Add the activated m-PEG4-(CH2)3-acid solution to the solution of the amine-containing

molecule. A typical molar ratio of PEG-linker to the target molecule is between 10:1 and

50:1, but this should be optimized for each specific application.

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

Purification of the Conjugate:

Remove unreacted PEG linker and byproducts by dialysis against an appropriate buffer, or

by using size-exclusion chromatography.

Characterization:

Confirm the successful conjugation and determine the degree of PEGylation using

techniques such as SDS-PAGE (which will show a shift in molecular weight), mass

spectrometry, or HPLC.

Assess the change in hydrodynamic radius using Dynamic Light Scattering (DLS).

Protocol 2: Functionalization of Nanoparticles
This protocol provides a general method for coating nanoparticles with m-PEG4-(CH2)3-acid.

Materials:

Nanoparticles with surface amine groups

m-PEG4-(CH2)3-acid

EDC and NHS (or sulfo-NHS)
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Activation Buffer (e.g., MES buffer, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.4)

Centrifugation/purification system appropriate for the nanoparticles

Procedure:

Nanoparticle Preparation:

Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

Activation of m-PEG4-(CH2)3-acid:

Follow step 2 from Protocol 1 to activate the m-PEG4-(CH2)3-acid.

Conjugation to Nanoparticles:

Add the activated m-PEG4-(CH2)3-acid solution to the nanoparticle dispersion. The

amount of PEG linker to add will depend on the desired surface density and should be

optimized.

Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

Purification of Functionalized Nanoparticles:

Separate the PEGylated nanoparticles from unreacted reagents by repeated centrifugation

and resuspension in fresh Coupling Buffer.

Characterization:

Confirm successful functionalization by measuring the change in hydrodynamic diameter

and zeta potential using Dynamic Light Scattering (DLS).

The amount of PEG conjugated to the nanoparticles can be quantified using techniques

like thermogravimetric analysis (TGA) or quantitative NMR.[9]

Visualizations
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Caption: EDC/NHS activation of m-PEG4-(CH2)3-acid and subsequent amidation.

Caption: Experimental workflow for protein bioconjugation.

Caption: Nanoparticle functionalization with m-PEG4-(CH2)3-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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